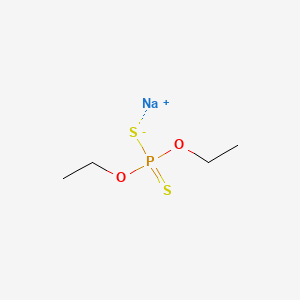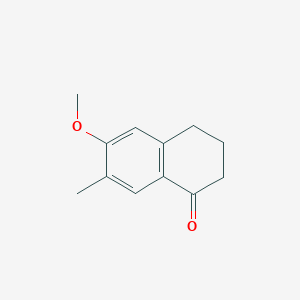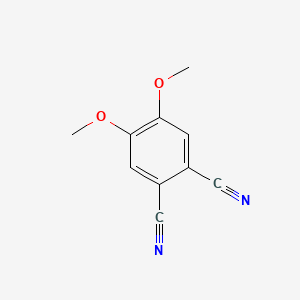
4,5-Dimethoxyphthalonitrile
Übersicht
Beschreibung
4,5-Dimethoxyphthalonitrile is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxyphthalonitrile consists of a benzene ring substituted with two cyano groups and two methoxy groups .Physical And Chemical Properties Analysis
4,5-Dimethoxyphthalonitrile is a solid at room temperature . It has a molecular weight of 188.19 .Wissenschaftliche Forschungsanwendungen
Photodynamic Activity and Cancer Research
- Amphiphilic Zinc(II) Phthalocyanines : A study involved the treatment of 4,5-dichlorophthalonitrile to synthesize compounds with potential in photodynamic therapy for cancer. These compounds showed significant photocytotoxicity against human cancer cells, highlighting their potential in medical applications (Duan et al., 2010).
Chemical Synthesis and Characterization
- Synthesis of Octaalkynylphthalocyanines : Another study described the synthesis of various derivatives of 4,5-dialkynylphthalonitriles. These compounds showed significant chemical shifts in their NMR spectra, indicating potential use in chemical analysis and synthesis (Terekhov et al., 1996).
- Phthalocyanine Synthesis : Research focused on the use of 4,5-dimethoxyphthalonitrile in the synthesis of multisubstituted phthalonitriles for phthalocyanine synthesis. This highlights its role in creating complex organic compounds with potential applications in materials science (Wang et al., 2004).
Sensing and Electronic Properties
- Lutetium(III) Phthalocyanine : A novel lutetium(III) phthalocyanine was synthesized using 4,5-dimethoxyphthalonitrile, showing potential in gas sensing and electronic applications (Ceyhan et al., 2007).
- Electrochemistry and Gas Sensing : Studies explored the electrochemical and gas sensing properties of novel metallophthalocyanines derived from 4,5-dimethoxyphthalonitrile. These findings could contribute to advancements in sensor technology and materials science (Çimen et al., 2014).
Environmental Monitoring
- Fluorescent Probe for Ammonium Detection : 4,5-Dimethoxyphthalaldehyde, a derivative of 4,5-dimethoxyphthalonitrile, was synthesized as a fluorescent probe for detecting ammonium in environmental waters. This development is significant for environmental monitoring and analysis (Zhang et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,5-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSTWWJVHJRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446787 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxyphthalonitrile | |
CAS RN |
88946-67-2 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
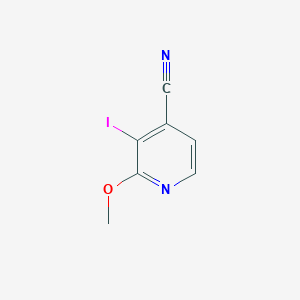
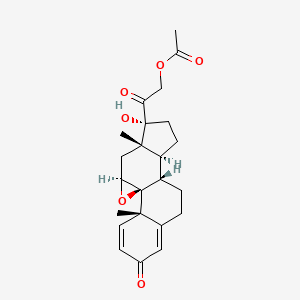

![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
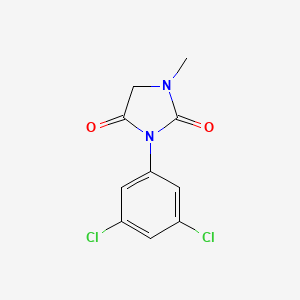
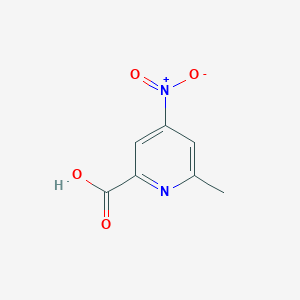
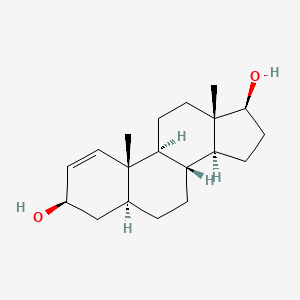
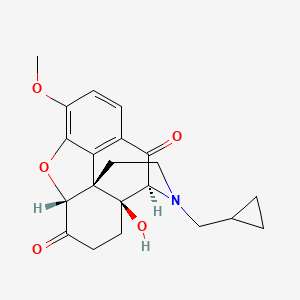

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
